3-Hydroxyoctane-2,7-dione
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Overview
Description
3-Hydroxyoctane-2,7-dione is an organic compound characterized by the presence of hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctane-2,7-dione can be achieved through several methods. One common approach involves the oxidation of octane derivatives. For instance, the oxidation of 3-hydroxy-2-octanone using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the aldol condensation of octanal followed by selective oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoctane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone groups can yield corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides and alcohols are often used in esterification and etherification reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters and ethers
Scientific Research Applications
3-Hydroxyoctane-2,7-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyoctane-2,7-dione involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic pathways . The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-octanone
- Octane-2,7-dione
- 3-Hydroxy-2,7-dione
Uniqueness
3-Hydroxyoctane-2,7-dione is unique due to the presence of both hydroxyl and ketone functional groups at specific positions on the carbon chain. This structural arrangement imparts distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
90370-96-0 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxyoctane-2,7-dione |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-3-5-8(11)7(2)10/h8,11H,3-5H2,1-2H3 |
InChI Key |
BRLDEYSTUKAWET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C(=O)C)O |
Origin of Product |
United States |
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